molecular formula C13H20N2 B2594568 (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine CAS No. 1564975-81-0

(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine

Cat. No.: B2594568
CAS No.: 1564975-81-0
M. Wt: 204.317
InChI Key: JOYJMKIXSZAKQW-UHFFFAOYSA-N
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Description

"(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine" is a tertiary amine featuring a pyridin-2-yl ethyl group and a hex-5-en-2-yl substituent. The pyridine ring provides aromaticity and hydrogen-bonding capabilities, while the hexenyl group introduces a flexible aliphatic chain with a terminal alkene.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)hex-5-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-4-7-12(2)14-11-9-13-8-5-6-10-15-13/h3,5-6,8,10,12,14H,1,4,7,9,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYJMKIXSZAKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)NCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of hex-5-en-2-amine with 2-(pyridin-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Chemistry: In chemistry, (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .

Biology: The compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activities, making it a candidate for drug development .

Medicine: In medicine, (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine is explored for its therapeutic potential. It may be investigated for its effects on specific biological targets and pathways .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for various applications in material science and engineering .

Mechanism of Action

The mechanism of action of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Pyridine Ethylamine Derivatives

The following table compares key structural and functional differences between the target compound and analogs:

Compound Name Substituents/R-Groups Key Features References
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine Hex-5-en-2-yl, pyridin-2-yl ethyl Terminal alkene in hexenyl group; tertiary amine -
(2-(Pyridin-2-yl)ethyl)urea Urea group Pyridin-2-yl ethyl with urea substituent; hydrogen-bond donor/acceptor
[2-(5-Bromopyrimidin-2-yl)ethyl]methylamine Pyrimidin-2-yl, bromo, methyl Pyrimidine ring (vs. pyridine); bromine enhances electrophilicity
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine Piperidin-2-yl, methyl Piperidine ring fused to pyridine; secondary amine
5-[2-(3,5-dimethoxyphenyl)ethyl]-N-[...]pyrimidin-2-amine Dimethoxyphenyl, piperazine-piperidine Complex substituents; designed for protein-ligand interactions

Key Observations :

  • Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., [2-(5-Bromopyrimidin-2-yl)ethyl]methylamine) exhibit altered electronic properties due to the additional nitrogen, influencing binding affinity in medicinal contexts .
  • Amine Substitutions : Urea derivatives (e.g., (2-(pyridin-2-yl)ethyl)urea) replace the amine with a hydrogen-bond-rich urea group, altering solubility and intermolecular interactions .

Biological Activity

The compound (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine is a member of the amine class, characterized by its unique structure that combines a hexene chain with a pyridine moiety. This structure suggests potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction between hex-5-en-2-amine and 2-(pyridin-2-yl)ethylamine. This reaction is conducted under controlled conditions using suitable solvents and catalysts to optimize yield and purity . The following table summarizes key aspects of the compound's chemical properties:

PropertyDescription
Molecular FormulaC13H17N3
Molecular Weight217.29 g/mol
StructureContains a hexene chain and a pyridine ring
SolubilitySoluble in organic solvents

The biological activity of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine is believed to stem from its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to effects such as antimicrobial or anticancer activities .

Antimicrobial Activity

Research indicates that compounds containing both amine and pyridine functionalities exhibit significant antimicrobial properties. Empirical studies are necessary to evaluate the specific efficacy of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine against various pathogens. For instance, similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary investigations suggest that (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine may possess anticancer properties. In vitro studies on related compounds have shown promising results in reducing cell viability in cancer cell lines, indicating potential for further exploration as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the activity of pyridine-containing compounds against resistant strains of bacteria. The findings suggested that modifications in the structure, such as the incorporation of a hexene chain, could enhance antibacterial potency .
  • Anticancer Potential : Another study focused on derivatives of pyridine that showed selective inhibition of cancer cell proliferation. The results indicated that structural variations significantly affect the biological activity, suggesting that (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine could be optimized for enhanced efficacy .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the specific positioning of functional groups:

Compound NameStructure FeaturesUnique Properties
(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amineHexene chain + pyridine ringNotable neuroprotective effects
(Hexanoyl)pyridinePyridine ring with a hexanoyl groupPotential drug delivery applications

These comparisons highlight how variations in structure can lead to different biological activities, emphasizing the need for targeted research on (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine, and how are yields optimized?

  • Methodology : The compound can be synthesized via reductive amination or alkylation of 2-(pyridin-2-yl)ethylamine (a common precursor, see ) with hex-5-en-2-yl halides. For example, zinc-mediated reduction of hydroxylamine intermediates (e.g., N-hydroxylamine derivatives) in acidic conditions (2 N HCl, 85°C) achieves high yields (~94%) by cleaving N–O bonds . Optimization involves stoichiometric control of Zn powder and reaction time to minimize side products.
  • Data Contradiction : Alternative methods like Polonovski or von Braun reactions ( ) may yield lower selectivity due to competing elimination pathways, necessitating rigorous purification steps.

Q. How is the structural integrity of (hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR : 1^{1}H/13^{13}C NMR to confirm the presence of the pyridine ring (δ ~8.5 ppm for aromatic protons) and the hex-5-en-2-yl chain (olefinic protons at δ ~5.2–5.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C13_{13}H19_{19}N3_{3}, exact mass: 217.158 g/mol).
  • X-ray Crystallography : SHELX software ( ) resolves crystal structures, particularly for coordination complexes involving the pyridine moiety.

Q. What analytical techniques are recommended for quantifying purity and stability under varying conditions?

  • Methodology :

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm (pyridine absorption) to assess purity (>95% typical for research-grade material).
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitor hydrolytic or oxidative decomposition, with LC-MS identifying degradation products like pyridine-N-oxides ().

Advanced Research Questions

Q. How does the pyridinyl-ethylamine moiety influence coordination chemistry with transition metals?

  • Methodology : The compound acts as a bidentate ligand via pyridine nitrogen and amine groups. For example, with CoCl2_2, it forms dinuclear complexes (e.g., [Co2_2(ligand)Cl4_4]) with tetrahedral geometry, characterized by UV-vis (d-d transitions ~550 nm) and magnetic susceptibility measurements .
  • Data Contradiction : Tridentate coordination is observed in homopiperazine derivatives ( ), but steric hindrance from the hex-5-en-2-yl chain may limit binding modes.

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study nucleophilic attack sites (e.g., amine group) or π-π stacking interactions with aromatic substrates.
  • Molecular Docking : AutoDock Vina screens binding affinity to biological targets (e.g., HIV-1 TAR RNA, as in ), using PyMol for visualization.

Q. How do structural modifications (e.g., substituents on pyridine) alter biological activity?

  • Methodology : Synthesize analogs (e.g., 5-methyl or methoxy derivatives, ) and evaluate:

  • Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293).
    • Data Contradiction : 5-Methoxy groups enhance lipophilicity (logP ~2.1) but may reduce solubility, requiring formulation adjustments ( ).

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